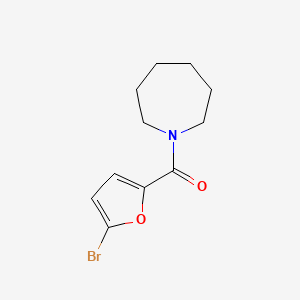

azepan-1-yl(5-bromofuran-2-yl)methanone

Description

Contextualization within Contemporary Organic Synthesis and Heterocyclic Chemistry

Azepan-1-yl(5-bromofuran-2-yl)methanone is situated at the intersection of several key areas of modern organic chemistry. It is a heterocyclic compound, a class of molecules that form the backbone of a vast array of pharmaceuticals and biologically active compounds. nih.govrroij.com Heterocycles, which are cyclic compounds containing at least one atom other than carbon within their ring structure, are integral to drug discovery and development due to their diverse structures and wide range of pharmacological activities. rroij.commdpi.com The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a particularly important scaffold found in numerous natural products and synthetic molecules with significant biological properties. researchgate.net

The synthesis of functionalized furan derivatives is a dynamic field in organic and medicinal chemistry. jmchemsci.com The development of novel synthetic methodologies that allow for the rapid and efficient creation of diverse heterocyclic compounds is crucial for expanding the chemical space available for drug discovery. jmchemsci.com The presence of a bromine atom on the furan ring of this compound offers a strategic point for further chemical modification, a common strategy in medicinal chemistry to fine-tune the biological activity of a lead compound.

Furthermore, the molecule features an azepane ring, a seven-membered saturated nitrogen-containing heterocycle, linked to the furan core via a carboxamide group. The amide bond is a fundamental functional group in biological systems and is present in a large number of pharmaceuticals. mdpi.com The combination of these structural motifs—a halogenated furan, a carboxamide linker, and an azepane ring—makes this compound a compelling target for synthetic chemists and a candidate for biological screening.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation into this compound is driven by the established and potential biological activities of its constituent chemical moieties. Furan-containing compounds have demonstrated a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.net Specifically, furan-2-carboxamides have been investigated for their potential as antibiofilm agents, which are crucial in combating bacterial resistance. nih.gov

The bromo-substitution on the furan ring is also of significant interest. Halogenated heterocyclic compounds often exhibit enhanced biological activity. For instance, the introduction of bromine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Studies on related brominated furan and benzofuran (B130515) derivatives have highlighted their potential as inhibitors of protein tyrosine kinases and as agents with antiproliferative properties against cancer cells. mdpi.comnih.govresearchgate.net

The azepane ring, while less common than five- or six-membered rings in pharmaceuticals, can impart unique conformational properties to a molecule, potentially leading to novel interactions with biological targets. The exploration of less common ring systems is a key strategy in the search for new drugs with novel mechanisms of action. Therefore, the comprehensive academic investigation of this compound is warranted to explore its synthetic accessibility and to determine its potential as a new therapeutic agent.

Scope and Objectives of Fundamental Chemical Inquiry

The fundamental chemical inquiry into this compound encompasses several key objectives. A primary goal is the development and optimization of efficient synthetic routes to the compound. This could involve the amidation of a 5-bromofuran-2-carboxylic acid derivative with azepane. A plausible synthetic starting point is 5-bromofuran-2-carboxylic acid, which can be prepared by the bromination of 2-furancarboxylic acid. mdpi.com

A second objective is the thorough characterization of the compound's physicochemical properties. This includes determining its molecular weight, and other computed properties that can help predict its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 270.12 g/mol |

Note: Data for a closely related compound, azepan-1-yl-[5-(1,3-benzothiazol-2-yl)furan-2-yl]methanone, is available and provides a reference for the types of properties that would be determined for the title compound. nih.gov

A crucial part of the investigation is to explore the chemical reactivity of this compound. The bromine atom on the furan ring serves as a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the creation of a library of related compounds. evitachem.com Structure-activity relationship (SAR) studies on these derivatives are essential to understand how modifications to the core structure affect its biological activity. rroij.com

Finally, a significant objective is the evaluation of the compound's biological activity. Based on the properties of related furan and carboxamide compounds, initial screenings would likely focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent. These fundamental investigations are the first step in determining if this compound or its derivatives have the potential to be developed into new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl-(5-bromofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c12-10-6-5-9(15-10)11(14)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVWSBRWHMVXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209844 | |

| Record name | (5-Bromo-2-furanyl)(hexahydro-1H-azepin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356562-23-7 | |

| Record name | (5-Bromo-2-furanyl)(hexahydro-1H-azepin-1-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356562-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-furanyl)(hexahydro-1H-azepin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Azepan 1 Yl 5 Bromofuran 2 Yl Methanone

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. The primary disconnection for azepan-1-yl(5-bromofuran-2-yl)methanone is at the amide (methanone) bond. This C-N bond cleavage is a robust and reliable disconnection, leading to two key synthons: azepane and a 5-bromofuran-2-carbonyl derivative.

Disconnection 1: The Amide Linkage. The most logical retrosynthetic step involves the disconnection of the amide bond. This leads to azepane (a secondary amine) and 5-bromofuran-2-carboxylic acid or its activated form, such as an acyl chloride. This approach is highly feasible due to the vast number of well-established amide bond formation protocols. luxembourg-bio.comresearchgate.net

Disconnection 2: The 5-Bromofuran Core. The 5-bromofuran-2-carboxylic acid precursor can be further simplified. A functional group interconversion (FGI) from the carboxylic acid to an aldehyde is possible. The bromine atom can be introduced via electrophilic bromination of a furan (B31954) ring. This leads back to simpler precursors like 2-furancarboxylic acid or furfural. mdpi.comnih.gov

Disconnection 3: The Azepane Ring. The azepane ring itself can be disconnected through various strategies. Common approaches include ring-closing metathesis, intramolecular reductive amination, or ring expansion of a six-membered piperidine (B6355638) precursor. daneshyari.comrsc.org These methods allow for the construction of the seven-membered ring from acyclic or smaller cyclic precursors.

This analysis highlights a convergent synthetic strategy where the azepane and 5-bromofuran fragments are prepared separately and then coupled in a final step to yield the target molecule.

Optimized Synthetic Routes to this compound

Ring-Expansion Reactions: One common method involves the one-carbon ring expansion of a corresponding cyclic ketone precursor, such as cyclohexanone, using diazomethane (B1218177) in a Tiffeneau–Demjanov-type rearrangement. daneshyari.com

Intramolecular Cyclization: Another powerful strategy is intramolecular reductive amination. nih.gov This involves a precursor containing both an amine and an aldehyde or ketone functionality, which upon reaction, forms the seven-membered ring. For instance, a linear amino-aldehyde can be cyclized under reductive conditions to form the azepane ring.

Ring-Closing Metathesis (RCM): RCM has also been employed for azepane synthesis, starting from a diene precursor containing a nitrogen atom.

From Bicyclic Compounds: Functionalized azepanes can be accessed from the cleavage of bicyclic systems. For example, 7,7-dihalo-2-azabicyclo[4.1.0]heptane derivatives can undergo ring-opening to yield substituted azepanes. rsc.org

A typical laboratory-scale synthesis might start from a suitable precursor that undergoes cyclization to form the seven-membered ring. researchgate.net

The 5-bromofuran-2-yl moiety is derived from a furan-based platform chemical. The key intermediate is 5-bromofuran-2-carboxylic acid.

Bromination of 2-Furancarboxylic Acid: A direct and efficient method involves the electrophilic bromination of 2-furancarboxylic acid. The reaction can be carried out by treating 2-furancarboxylic acid with bromine (Br₂) in a suitable solvent like carbon tetrachloride. The reaction mixture is typically stirred at a moderate temperature to achieve selective bromination at the 5-position. mdpi.com

From Furfural: An alternative route starts with furfural. Furfural can be brominated to give 5-bromofuran-2-carbaldehyde, nih.gov which is then oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

The high sensitivity of some furan derivatives to strong acids or high temperatures necessitates careful selection of reaction conditions to avoid degradation of the furan core. nih.gov

Table 1: Synthesis of 5-Bromofuran-2-carboxylic acid

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2-Furancarboxylic acid | Br₂ in CCl₄ | 45–50 °C, 24 h | 5-Bromofuran-2-carboxylic acid | Good | mdpi.com |

| Furfural | 1. AlCl₃, Br₂ 2. Oxidation | 1. 0 °C 2. Standard | 5-Bromofuran-2-carboxylic acid | Variable | mdpi.com |

The final and crucial step in the synthesis is the formation of the amide bond between the azepane ring and the 5-bromofuran-2-carbonyl moiety. This transformation can be achieved through several advanced coupling reactions. luxembourg-bio.comasiaresearchnews.com

Acid Chloride Method: A classic and often high-yielding method involves converting 5-bromofuran-2-carboxylic acid into its more reactive acyl chloride. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting 5-bromofuran-2-carbonyl chloride is then reacted with azepane, usually in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to scavenge the HCl byproduct.

Peptide Coupling Reagents: A wide array of modern coupling reagents can facilitate the direct reaction between the carboxylic acid and the amine, avoiding the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is readily attacked by the amine. Common reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). The use of additives such as 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and reduce epimerization if chiral centers are present. luxembourg-bio.com

Table 2: Comparison of Selected Amide Coupling Methods

| Method | Activating Agent | Additive (Optional) | Advantages | Disadvantages | Reference |

| Acid Chloride | SOCl₂, (COCl)₂ | None | High reactivity, often high yield | Requires an extra step, harsh reagents | mdpi.com |

| Carbodiimide | DCC, EDC | HOBt, DMAP | Mild conditions, one-pot | Byproduct removal can be difficult (e.g., DCU) | luxembourg-bio.com |

| Phosphonium Salt | PyBOP, HBTU | HOBt, DIPEA | High efficiency, low racemization | Expensive reagents, byproduct removal | luxembourg-bio.com |

| One-Pot N-acylation | Boc₂O | DMAPO | Efficient for less reactive heterocycles, high yield | Specific to certain substrates | asiaresearchnews.com |

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved atom economy.

Catalytic Amide Bond Formation: While stoichiometric coupling reagents are common, catalytic methods for amide bond formation are gaining traction. For instance, boric acid derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines at elevated temperatures. Enzymatic approaches, using enzymes like lipases or engineered carboxylic acid reductases (CARs), offer a green alternative for amide synthesis under mild conditions, although substrate scope can be a limitation. nih.gov

Catalysis in Fragment Synthesis: Catalysis is also integral to the synthesis of the precursors. Palladium-catalyzed reactions, such as Buchwald-Hartwig amination, could be employed in alternative strategies for constructing the azepane ring. nih.gov Metal-catalyzed C-H functionalization is an emerging field for directly modifying furan cores, potentially offering more direct routes to functionalized intermediates. nih.govhud.ac.uk For example, gold or rhodium catalysts have been used to synthesize substituted furans from various precursors. hud.ac.uk

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing conditions and overcoming synthetic challenges. The mechanism of amide bond formation via coupling reagents has been extensively studied.

A representative mechanism is the one involving carbodiimides, such as Dicyclohexylcarbodiimide (DCC). luxembourg-bio.com

Activation of Carboxylic Acid: The reaction initiates with the nucleophilic attack of the carboxylic acid (R-COOH) oxygen onto the central carbon of DCC. A proton transfer follows, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.

Nucleophilic Attack by Amine: The amine (in this case, azepane) then attacks the carbonyl carbon of the O-acylisourea intermediate. This is the main pathway leading to the desired amide product and the dicyclohexylurea (DCU) byproduct.

Alternative Pathways/Side Reactions: The O-acylisourea intermediate can also be attacked by another molecule of the carboxylic acid to form a symmetric anhydride (B1165640). This anhydride can then react with the amine to form the amide. In the absence of an amine, the O-acylisourea can rearrange to a stable N-acylurea, which is unreactive and represents a loss of starting material. The inclusion of additives like HOBt intercepts the O-acylisourea to form an activated ester, which is less prone to side reactions and more efficiently reacts with the amine.

Density functional theory (DFT) calculations have also been employed to elucidate the transition states and energy barriers in such catalytic cycles, providing deeper insight into the origins of selectivity and reactivity in complex bond-forming reactions. mdpi.com

Detailed Reaction Kinetics and Transition State Analysis

Rate = k[Azepane][5-bromofuran-2-carbonyl chloride]

The mechanism proceeds through a nucleophilic acyl substitution pathway involving a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The lone pair of electrons on the nitrogen atom of azepane attacks the carbonyl carbon of the acyl chloride. This leads to the formation of a transient, high-energy tetrahedral intermediate. The stability of this intermediate is crucial in determining the reaction rate. The subsequent collapse of this intermediate involves the departure of the chloride leaving group and the formation of the stable amide bond.

| Reaction Coordinate | Free Energy (kcal/mol) |

| Reactants (Azepane + 5-bromofuran-2-carbonyl chloride) | 0 |

| Transition State (Tetrahedral Intermediate) | +15 to +25 |

| Products (this compound + HCl) | -10 to -20 |

| Note: The values in this table are illustrative and based on general principles of nucleophilic acyl substitution reactions. They do not represent experimental data for the specific reaction. |

Stereochemical Considerations in Synthetic Pathways (if applicable)

In the synthesis of this compound, the starting material azepane is an achiral molecule as it possesses a plane of symmetry. Therefore, its acylation with 5-bromofuran-2-carbonyl chloride does not introduce any new stereocenters, and the final product is also achiral.

However, if a substituted azepane with one or more stereocenters were used, the stereochemical outcome of the reaction would be a critical consideration. For instance, the acylation of a chiral, non-racemic substituted azepane could potentially lead to the formation of diastereomers if the reaction created a new stereocenter or if the existing stereocenter influenced the conformation of the product. nih.gov The conformational flexibility of the seven-membered azepane ring can be a determining factor in the bioactivity of its derivatives. lifechemicals.com

Kinetic resolution of racemic cyclic secondary amines through enantioselective acylation has been a subject of significant research. acs.orgresearchgate.net These methods often employ chiral catalysts or reagents to selectively acylate one enantiomer of the amine at a faster rate, allowing for the separation of the enantiomers. While not directly applicable to the synthesis of the title compound from unsubstituted azepane, these principles are vital when considering the synthesis of chiral analogs. Studies on the stereoselective synthesis of substituted azepanes have demonstrated that the introduction of substituents can be achieved with high diastereoselectivity, leading to specific conformations. mdpi.comnih.govacs.org

Advanced Spectroscopic and Crystallographic Structural Elucidation of Azepan 1 Yl 5 Bromofuran 2 Yl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For azepan-1-yl(5-bromofuran-2-yl)methanone, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Based on the analysis of structurally similar furan-2-carboxamides and related heterocyclic systems, the expected chemical shifts can be predicted. researchgate.netnih.gov The furan (B31954) ring protons are anticipated to appear in the aromatic region of the ¹H NMR spectrum, typically between 6.0 and 8.0 ppm. The protons of the azepane ring will be found in the aliphatic region, likely exhibiting complex splitting patterns due to coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 (Furan) | ~6.5-6.7 | d |

| H4 (Furan) | ~7.2-7.4 | d |

| CH₂ (Azepane, α to N) | ~3.5-3.8 | t |

| CH₂ (Azepane, β, γ to N) | ~1.5-1.9 | m |

Note: Predicted values are based on analogous structures. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~158-162 |

| C2 (Furan) | ~148-150 |

| C5 (Furan, C-Br) | ~120-125 |

| C3 (Furan) | ~114-116 |

| C4 (Furan) | ~118-120 |

| CH₂ (Azepane, α to N) | ~45-50 |

| CH₂ (Azepane, other) | ~25-30 |

Note: Predicted values are based on analogous structures.

To move beyond simple prediction and confirm the precise atomic connectivity, a suite of two-dimensional (2D) NMR experiments is indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would definitively show the correlation between the H3 and H4 protons on the furan ring, confirming their adjacency. Similarly, it would map the coupling pathways throughout the azepane ring, aiding in the assignment of its complex methylene (B1212753) signals. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This powerful technique would allow for the unambiguous assignment of each carbon atom that bears a proton. For example, the furan proton signals at ~6.6 ppm and ~7.3 ppm would be directly linked to their corresponding carbon signals in the ~114-120 ppm range. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected from the azepane protons alpha to the nitrogen to the amide carbonyl carbon (~160 ppm), and from the furan protons (H3 and H4) to the furan carbons and the carbonyl carbon, thereby connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of nuclei, which is critical for determining the molecule's preferred conformation. For example, a NOESY spectrum could reveal through-space interactions between the furan ring protons and the protons on the azepane ring, offering insights into the rotational orientation around the amide bond. datapdf.com

The amide bond within this compound possesses a significant double-bond character, leading to restricted rotation around the C-N bond. datapdf.com This rotational barrier can result in the presence of two distinct rotational conformers (rotamers) that may be observable on the NMR timescale, particularly at lower temperatures. mdpi.com

Dynamic NMR (DNMR) experiments, which involve recording spectra at various temperatures, can be used to study this conformational exchange. At room temperature, the rotation might be fast enough to show a single set of averaged signals. However, as the temperature is lowered, the rate of rotation decreases. If the barrier is high enough, the single peaks for the azepane and furan moieties may broaden and eventually decoalesce into two separate sets of signals, one for each rotamer. copernicus.org By analyzing the line shapes of these peaks at different temperatures, the energy barrier (ΔG‡) for this rotation can be calculated, providing quantitative insight into the conformational dynamics of the molecule. mdpi.com

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the parent ion. For this compound (C₁₂H₁₄BrNO₂), the expected exact mass can be calculated and compared to the experimental value. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, providing a clear diagnostic signature for the presence of a single bromine atom in the molecule. nih.gov

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 288.0286 | 290.0266 |

Note: Values are for the protonated molecule, a common species in ESI-MS.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected ion. In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure.

For this compound, key fragmentation pathways can be predicted based on the fragmentation of related 2-aroylbenzofuran and furanone derivatives. imreblank.chnih.gov

Common fragmentation processes would likely include:

Alpha-cleavage adjacent to the carbonyl group: This could lead to the formation of a 5-bromofuran-2-yl acylium ion. This highly stabilized ion would be a prominent peak in the spectrum.

Cleavage of the amide bond: Scission of the amide C-N bond can occur, leading to charged fragments corresponding to the azepane ring or the bromofuranoyl moiety.

Fragmentation of the azepane ring: The saturated azepane ring can undergo characteristic ring-opening and cleavage pathways, often involving the loss of small neutral molecules like ethene.

Loss of bromine: Elimination of a bromine radical (•Br) from the molecular ion or subsequent fragment ions is a possible pathway. nih.gov

By analyzing these fragmentation patterns, the connectivity of the furan ring, the carbonyl group, and the azepane ring can be unequivocally confirmed. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch. Due to conjugation with the furan ring, this band is expected to appear in the range of 1630-1660 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the furan ring (aromatic) and the azepane ring (aliphatic), C-N stretching of the amide, and C-O-C stretching of the furan ether linkage. jprinfo.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretch would also be visible, non-polar bonds often give stronger Raman signals. The C=C stretching vibrations of the furan ring and potentially the C-Br stretch would be readily observable.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Technique | Predicted Frequency (cm⁻¹) |

|---|---|---|---|

| Amide Carbonyl | C=O stretch | IR, Raman | 1630 - 1660 |

| Aromatic C-H | C-H stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | IR, Raman | 2850 - 3000 |

| Furan Ring | C=C stretch | IR, Raman | 1500 - 1600 |

| Amide C-N | C-N stretch | IR | 1250 - 1350 |

| Furan Ether | C-O-C stretch | IR | 1000 - 1100 |

| Bromoalkane | C-Br stretch | IR, Raman | 500 - 600 |

Note: Predicted values are based on typical functional group frequencies found in the literature. rsc.org

X-ray Diffraction Crystallography for Solid-State Structure Determination

Comprehensive searches of scientific literature and crystallographic databases did not yield any specific experimental X-ray diffraction data for the compound this compound. While studies on related brominated furan and benzofuran (B130515) derivatives exist, providing insights into the types of intermolecular interactions that might be expected, no published crystal structure for the title compound could be located. researchgate.netresearchgate.net The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this specific molecule. cam.ac.uk

Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions of this compound is not possible. However, based on the structural features of the molecule—which include a bromine atom, a furan ring oxygen, and a carbonyl group—one can hypothesize the presence of several types of non-covalent interactions that would influence its solid-state assembly. These could include halogen bonding involving the bromine atom, C–H···O hydrogen bonds, and dipole-dipole interactions arising from the polar carbonyl group. Analysis of similar structures suggests that π–π stacking interactions involving the furan rings could also play a role in stabilizing the crystal lattice. researchgate.netnajah.edursc.org A detailed understanding, however, awaits experimental structure determination.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Research (if chiral)

As this compound is an achiral molecule, it does not exhibit optical activity. Chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which measure the differential absorption of left and right circularly polarized light, are used to study chiral molecules. Since the title compound does not have enantiomers, these techniques are not relevant for its stereochemical analysis.

Computational and Theoretical Chemistry of Azepan 1 Yl 5 Bromofuran 2 Yl Methanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for medium-sized organic molecules like azepan-1-yl(5-bromofuran-2-yl)methanone. The process begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. For this compound, key structural parameters such as the bond lengths and angles within the furan (B31954) and azepane rings, and the torsional angle between them, would be determined.

Following optimization, DFT is used to calculate crucial electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For similar furan-based compounds, the HOMO is often localized on the electron-rich furan ring, while the LUMO may be distributed across the conjugated system.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Calculated Value (Arbitrary Units) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles. The area around the bromine atom would also exhibit negative potential. Regions of positive potential might be found near the hydrogen atoms of the azepane ring.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical methods can also predict spectroscopic data, which can be compared with experimental results for structure verification.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide a predicted spectrum that can aid in the assignment of experimental peaks. For instance, the chemical shifts of the protons on the furan ring would be influenced by the electronegativity of the bromine atom and the carbonyl group.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Theoretical calculations can predict the frequencies and intensities of these vibrations. scispace.com For this compound, characteristic vibrational frequencies would include the C=O stretching of the ketone, C-Br stretching, and various vibrations associated with the furan and azepane rings. Comparing calculated and experimental spectra can confirm the molecule's structure and functional groups. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational flexibility and interactions with its environment.

For this compound, MD simulations would be particularly useful for exploring the conformational landscape of the flexible seven-membered azepane ring and the rotation around the bond connecting it to the carbonyl group. These simulations can also incorporate solvent molecules, allowing for the study of solvation effects on the molecule's conformation and properties.

In Silico Modeling of Reaction Pathways and Transition States Relevant to Synthesis

Computational methods can be employed to model chemical reactions, providing insights into reaction mechanisms, energetics, and the structures of transition states. researchgate.net For the synthesis of this compound, which could potentially be synthesized via the acylation of azepane with 5-bromofuran-2-carbonyl chloride, computational modeling could be used to:

Calculate the activation energy of the reaction.

Identify the transition state structure.

Evaluate the feasibility of different reaction pathways.

This information can be invaluable for optimizing reaction conditions and improving yields in a laboratory setting. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its chemical reactivity or physical properties. nih.gov For a series of related furan derivatives, a QSRR model could be developed to predict the reactivity of new compounds based on calculated molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices. Such models are particularly useful in the rational design of new molecules with desired properties. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromofuran-2-carbonyl chloride |

Derivatization and Analogue Synthesis for Structure Reactivity Relationship Srr Studies of Azepan 1 Yl 5 Bromofuran 2 Yl Methanone

Strategic Modifications of the Azepane Moiety

The seven-membered azepane ring is a key structural feature that offers significant opportunities for modification to influence the molecule's conformational flexibility and biological activity. mdpi.com Synthetic strategies for modifying this moiety can be broadly categorized into ring expansion techniques and the functionalization of pre-existing azepane rings.

One common approach to synthesizing substituted azepanes is through ring-expansion reactions, for instance, from more readily available piperidine (B6355638) precursors. rsc.orgresearchgate.net These methods can yield diastereomerically pure azepane derivatives with a high degree of stereoselectivity and regioselectivity. rsc.orgresearchgate.net For example, the introduction of hydroxyl groups can be achieved through regio- and diastereoselective hydroxylation, leading to the formation of various azepanols and oxo-azepines. mdpi.com Such modifications are significant as the spatial arrangement of substituents on the flexible azepane ring can profoundly impact molecular interactions. mdpi.com

Another versatile method for creating substituted azepanes is through intramolecular reductive amination. nih.govacs.org This approach has been successfully used in the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.govacs.org The process often involves the creation of a precursor with an aldehyde and an amine group, which then cyclizes to form the azepane ring. The strategic placement of functional groups on the precursor chain allows for the synthesis of azepanes with diverse substitution patterns.

The following table summarizes potential modifications to the azepane moiety and the synthetic methods that could be employed:

| Modification Type | Synthetic Strategy | Potential Substituents | Reference |

| Hydroxylation | Regio- and diastereoselective hydroxylation | -OH, =O | mdpi.com |

| Ring Expansion | Piperidine ring expansion | Various alkyl and aryl groups | rsc.orgresearchgate.net |

| Iminosugar formation | Intramolecular reductive amination | Polyhydroxylated chains | nih.govacs.org |

| N-Alkylation/N-Acylation | Standard alkylation or acylation conditions | Alkyl, acyl groups | researchgate.net |

Functionalization and Diversification of the 5-Bromofuran Ring

The 5-bromofuran ring is another key site for structural diversification. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents.

A primary method for functionalizing the 5-bromofuran ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of various aryl and heteroaryl groups by reacting the bromo-furan derivative with a suitable boronic acid or ester. nih.gov This approach has been successfully used to synthesize a variety of N-(4-bromophenyl)furan-2-carboxamide analogues. nih.gov Similarly, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce alkenyl, alkynyl, and amino substituents, respectively.

Irradiation of 5-bromofuran-2-carbaldehyde in aromatic solutions has been shown to yield 5-aryl-2-furyl derivatives, suggesting that photochemical methods could also be a viable strategy for functionalization. researchgate.net Furthermore, the furan (B31954) ring itself can be a substrate for various transformations. For instance, it can undergo cycloaddition reactions or ring-opening and recyclization to form other heterocyclic systems. researchgate.netmdpi.com

The table below outlines several strategies for the diversification of the 5-bromofuran ring:

| Reaction Type | Reagents and Conditions | Introduced Moiety | Reference |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl, Heteroaryl | nih.gov |

| Photochemical Arylation | Aromatic solvent, UV irradiation | Aryl | researchgate.net |

| Ullmann-type Reaction | N-methyl piperazine, CuI, L-Proline, K2CO3 | Substituted piperazine | researchgate.net |

| Cycloaddition | Dienes/dienophiles | Fused ring systems | researchgate.net |

Chemical Transformations at the Methanone (B1245722) Bridge

The methanone bridge, which connects the azepane and 5-bromofuran moieties, is a critical linker that can also be the subject of chemical transformations. The carbonyl group of the methanone bridge can undergo a variety of reactions typical of ketones.

One potential modification is the reduction of the carbonyl group to a secondary alcohol, which would introduce a new chiral center and a hydrogen-bond donor. This can be achieved using various reducing agents, such as sodium borohydride. Subsequent reactions of the resulting alcohol could lead to ether or ester derivatives.

Another approach involves the conversion of the ketone to a thioketone, which could alter the electronic properties and metal-coordinating ability of the molecule. The formation of ketoximes and thiosemicarbazones from the corresponding ketone has been reported for similar benzofuran-2-yl methanones, demonstrating the reactivity of the carbonyl group. mdpi.com These derivatives can then serve as precursors for the synthesis of other heterocyclic rings, such as thiazoles. mdpi.com

The table below summarizes potential transformations at the methanone bridge:

| Transformation | Reagents | Resulting Functional Group | Reference |

| Reduction | Sodium borohydride | Secondary alcohol | mdpi.com |

| Oximation | Hydroxylamine (B1172632) hydrochloride | Oxime | mdpi.com |

| Thiosemicarbazone formation | Thiosemicarbazide | Thiosemicarbazone | mdpi.com |

| Wittig Reaction | Phosphonium (B103445) ylides | Alkene | N/A |

Regioselective and Stereoselective Synthetic Approaches to Analogues

The synthesis of analogues of azepan-1-yl(5-bromofuran-2-yl)methanone with specific regio- and stereochemistry is essential for detailed SRR studies. This requires precise control over the formation of chemical bonds during the synthetic process.

Regioselective synthesis is particularly important when functionalizing the heterocyclic rings. For instance, in the synthesis of fused furans, copper-mediated decarboxylative annulation of α,β-alkenyl carboxylic acids with cyclic ketones can proceed with complete regioselectivity. nih.gov Similarly, one-step regioselective synthesis of benzofurans from phenols and α-haloketones has been reported. mdpi.com These methods could be adapted to control the position of substituents on the furan ring of the target molecule's analogues.

Stereoselective synthesis is crucial when introducing chiral centers, particularly on the azepane ring. As mentioned earlier, piperidine ring expansion can be performed with exclusive stereoselectivity and regioselectivity to yield diastereomerically pure azepane derivatives. rsc.orgresearchgate.net Furthermore, osmium-catalyzed tethered aminohydroxylation has been utilized for the stereoselective synthesis of heavily hydroxylated azepane iminosugars, demonstrating excellent control over the formation of new stereocenters. nih.govacs.org

The following table highlights key approaches for achieving regio- and stereoselectivity:

| Selectivity | Synthetic Approach | Application | Reference |

| Regioselective | Copper-mediated decarboxylative annulation | Synthesis of fused furans | nih.gov |

| Regioselective | One-pot reaction of phenols and α-haloketones | Synthesis of substituted benzofurans | mdpi.com |

| Stereoselective | Piperidine ring expansion | Synthesis of diastereomerically pure azepanes | rsc.orgresearchgate.net |

| Stereoselective | Osmium-catalyzed tethered aminohydroxylation | Synthesis of polyhydroxylated azepanes | nih.govacs.org |

The ability to synthesize specific regio- and stereoisomers is paramount for understanding the three-dimensional aspects of molecular recognition and reactivity.

Exploration of Reaction Scope for Further Derivatization

The core structure of this compound presents multiple avenues for further derivatization, allowing for the creation of a diverse library of analogues. The reaction scope can be expanded by combining the previously mentioned modifications and exploring novel synthetic transformations.

For instance, the amide bond of the methanone linker can be a target for transamidation reactions. mdpi.com This would allow for the replacement of the azepane ring with a wide variety of other amines, leading to a large number of new analogues. The development of efficient transamidation procedures, such as those utilizing an 8-aminoquinoline (B160924) auxiliary, could be highly beneficial. mdpi.com

Diversity-oriented synthesis approaches can be employed to rapidly generate a collection of furan-2-carboxamides with varied substituents. nih.govresearchgate.net This can involve the parallel synthesis of analogues with different functional groups on both the furan and azepane rings. The synthesis of amide derivatives of benzodifuran-2-carboxylic acid from resorcinol (B1680541) showcases a multi-step synthesis that could be adapted for creating complex derivatives. nih.gov

Furthermore, the furan ring can be a precursor to other five-membered heterocycles through ring transformation reactions. For example, furan-2(5H)-ones, which can be derived from furan, undergo a variety of chemical transformations to yield different heterocyclic systems. researchgate.net The exploration of such reactions could lead to the discovery of novel scaffolds with unique properties.

The potential for further derivatization is vast and is only limited by the creativity of the synthetic chemist. The combination of known reactions and the development of novel synthetic methods will continue to expand the chemical space around this compound, providing valuable insights for SRR studies.

Applications of Azepan 1 Yl 5 Bromofuran 2 Yl Methanone in Advanced Organic Synthesis and Materials Science

Azepan-1-yl(5-bromofuran-2-yl)methanone as a Versatile Synthetic Building Block

This compound incorporates several functional groups that make it a highly attractive scaffold for chemical modification. The key reactive sites are the bromo-substituent on the furan (B31954) ring, the furan ring itself, and the ketone and amide moieties. The presence of the bromine atom at the 5-position of the furan ring is particularly significant, as it provides a handle for a variety of cross-coupling reactions.

Role in Carbon-Carbon Bond Forming Reactions

The 5-bromo-furan moiety of this compound is an aryl bromide and is thus expected to readily participate in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the furan ring, leading to a diverse library of substituted furan derivatives. The general conditions for Suzuki-Miyaura couplings of bromoheterocycles are well-established. nih.gov

Sonogashira Coupling: The reaction of this compound with a terminal alkyne under palladium/copper catalysis would yield the corresponding 5-alkynylfuran derivative. organic-chemistry.org This transformation is valuable for the synthesis of conjugated systems and has been applied to other brominated heterocycles. researchgate.net

Heck Coupling: The palladium-catalyzed reaction with an alkene would lead to the formation of a 5-alkenylfuran derivative. This reaction is a powerful method for the construction of carbon-carbon double bonds.

A summary of the potential cross-coupling reactions is presented in the table below.

| Reaction Type | Coupling Partner | Potential Product | Key Features |

| Suzuki-Miyaura | Arylboronic acid | Azepan-1-yl(5-arylfuran-2-yl)methanone | Forms biaryl linkages |

| Sonogashira | Terminal alkyne | Azepan-1-yl(5-alkynylfuran-2-yl)methanone | Creates C-C triple bonds |

| Heck | Alkene | Azepan-1-yl(5-alkenylfuran-2-yl)methanone | Forms C-C double bonds |

Utility in Heterocycle Synthesis

Beyond simple substitution, this compound can serve as a starting material for the synthesis of more complex heterocyclic systems.

The furan ring itself can be a precursor to other heterocycles through various transformations. For instance, furan rings can participate as the 4π component in Diels-Alder reactions, leading to the formation of bicyclic adducts. researchgate.net

Furthermore, the ketone functional group can be a key reactive site for building new heterocyclic rings. For example, condensation of the ketone with hydrazine (B178648) or its derivatives could lead to the formation of pyrazole-containing compounds. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazole (B147169) derivatives. The synthesis of pyrazole (B372694) derivatives from related methanone (B1245722) compounds has been previously reported. nih.gov

Development of Novel Methodologies Utilizing this compound

The unique combination of functional groups in this compound makes it an ideal substrate for the development of novel tandem or domino reactions. For example, a one-pot reaction could be envisioned where a Sonogashira coupling is followed by an intramolecular cyclization, a strategy that has been successfully employed for the synthesis of benzofuran (B130515) derivatives. nih.gov Such a reaction with an appropriately substituted alkyne could lead to the formation of novel fused furan-heterocycle systems.

Potential in Polymer and Supramolecular Chemistry Research

Furan-containing monomers are of significant interest for the development of renewable and functional polymers. researchgate.net this compound could potentially act as a monomer in several polymerization strategies. For instance, after conversion of the bromo-substituent to other functionalities, the furan ring could be involved in polymerization reactions. Furan-based polymers have been synthesized through various methods, including electrochemical polymerization and acyclic diene metathesis (ADMET) polymerization. acs.orgnih.gov The azepane and bromo-substituents would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties.

In the realm of supramolecular chemistry, the different functionalities of this compound could participate in non-covalent interactions. The amide carbonyl and the furan oxygen can act as hydrogen bond acceptors, while the aromatic furan ring can engage in π-π stacking interactions. These interactions could be exploited to construct well-ordered supramolecular assemblies.

Investigation of Catalytic or Ligand Properties

The presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons suggests that this compound could act as a ligand for transition metals. Furan derivatives have been studied as ligands in catalysis. The coordination of a metal to the oxygen of the furan or the carbonyl group, or the nitrogen of the azepane ring, could lead to the formation of catalytically active species. The specific geometry and electronic properties of the resulting metal complex would determine its catalytic activity in various organic transformations. Further research would be needed to explore the coordination chemistry of this molecule and the catalytic potential of its metal complexes.

Advanced Analytical Method Development for Research and Purity Assessment of Azepan 1 Yl 5 Bromofuran 2 Yl Methanone

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating the target compound from impurities, starting materials, and byproducts. The choice of technique depends on the compound's physicochemical properties, such as volatility, polarity, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile, thermally labile compounds like azepan-1-yl(5-bromofuran-2-yl)methanone. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this nature.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. A C18 column is a common starting point due to its versatility in separating moderately polar compounds. sigmaaldrich.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sigmaaldrich.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. UV detection is suitable due to the presence of the chromophoric furan (B31954) ring system. sigmaaldrich.com

Detailed Research Findings: A systematic study would optimize parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. The process involves varying the gradient slope, flow rate, and column temperature. For instance, a typical starting point might be a 15-minute gradient from 20% to 80% acetonitrile in water. sigmaaldrich.com The UV detection wavelength would be set at the absorbance maximum (λmax) of the 5-bromofuran-2-yl moiety to maximize sensitivity.

Table 1: Illustrative HPLC Method Development Parameters

| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

| Column | C18, 5 µm, 4.6 x 150 mm | C18, 2.7 µm, 3.0 x 100 mm | Smaller particle size and column dimensions for higher efficiency and faster analysis. sigmaaldrich.com |

| Mobile Phase A | Water | 0.1% Formic Acid in Water | Acidification improves peak shape and suppresses ionization of acidic/basic impurities. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier for reversed-phase chromatography. sigmaaldrich.com |

| Gradient | 20-80% B in 15 min | 40-95% B in 10 min | A tailored gradient provides better resolution of closely eluting impurities. |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | Adjusted for the smaller column diameter to maintain optimal linear velocity. |

| Column Temperature | 25 °C | 35 °C | Increased temperature can improve peak shape and reduce viscosity. sigmaaldrich.com |

| Detection | UV at 254 nm | UV at 280 nm (Hypothetical λmax) | Wavelength set to the compound's absorbance maximum for enhanced sensitivity. |

Gas Chromatography (GC) is a powerful technique for assessing the presence of volatile impurities and residual solvents. While the target compound itself may have limited volatility due to its molecular weight and polar amide group, GC is invaluable for detecting low molecular weight starting materials (e.g., azepane) or reaction byproducts that might persist in the final product. mdpi.com

A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polysiloxane (e.g., HP-5MS). mdpi.comnih.gov The sample would be dissolved in a suitable volatile solvent and injected into a heated inlet where it is vaporized. A flame ionization detector (FID) provides excellent sensitivity for organic compounds.

Detailed Research Findings: The primary goal of the GC method would be to confirm the absence of volatile impurities from the synthesis, such as residual solvents (e.g., dichloromethane, tetrahydrofuran) or unreacted starting materials. The temperature program would be designed to start at a low temperature to resolve highly volatile components and ramp up to a higher temperature to ensure any semi-volatile byproducts are eluted. researchgate.net

Table 2: Example GC Parameters for Volatile Impurity Analysis

| Parameter | Setting | Purpose |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness | General-purpose column suitable for a wide range of volatile and semi-volatile organic compounds. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying analytes through the column. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample upon injection. |

| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds based on their boiling points and interaction with the stationary phase. mdpi.com |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for the detection of organic analytes. |

| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |

Chiral chromatography is a specialized form of HPLC used to separate enantiomers—non-superimposable mirror images of a chiral molecule. The applicability of this technique is entirely dependent on the molecular structure of the analyte.

For this compound, an examination of its structure reveals no stereogenic centers. The molecule is achiral and cannot exist as enantiomers. Therefore, chiral chromatography is not an applicable or necessary analytical technique for its purity assessment. Should a chiral center be introduced into the azepane ring or a substituent, methods using chiral stationary phases based on derivatized polysaccharides or macrocyclic glycopeptides would be explored. mdpi.com

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy for concentration determination in research solutions)

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive method for determining the concentration of a compound in solution, provided it contains a chromophore. The 5-bromofuran-2-yl moiety in the target molecule contains conjugated double bonds, which will absorb UV radiation, making this technique highly suitable for quantification. globalresearchonline.net

To determine the concentration of this compound in research solutions, a calibration curve based on the Beer-Lambert law (A = εbc) would be constructed. This involves preparing a series of standard solutions of known concentrations, measuring their absorbance at the wavelength of maximum absorbance (λmax), and plotting absorbance versus concentration. The resulting linear relationship allows for the determination of the concentration of unknown samples. researchgate.net

Table 3: Hypothetical Calibration Data for UV-Vis Quantification

| Standard Concentration (µg/mL) | Measured Absorbance at 280 nm |

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.565 |

| 10.0 | 1.130 |

| Linear Equation | y = 0.113x - 0.002 |

| Correlation (R²) | 0.9999 |

Hyphenated Techniques (e.g., LC-MS, GC-MS for complex mixture analysis)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for both qualitative and quantitative analysis.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. This is the definitive technique for confirming the identity of the main compound and identifying unknown impurities. usda.gov After separation on an HPLC column, the eluent is directed to an MS detector. Electrospray ionization (ESI) is a common soft ionization technique that would likely generate a protonated molecular ion [M+H]⁺ for this compound. researchgate.netpreprints.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. researchgate.netpreprints.org Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion, providing structural information about the molecule and its impurities. nih.gov

Table 4: Predicted LC-MS Fragmentation Data

| Ion Description | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Fragment Structure |

| [M+H]⁺ (Molecular Ion) | 286.0 | 288.0 | Intact protonated molecule |

| [M-C₇H₁₂N]⁺ | 174.9 | 176.9 | 5-Bromofuran-2-carbonyl fragment |

| [M-C₅H₂BrO₂]⁺ | 112.1 | 112.1 | Protonated azepane fragment |

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. It is the ideal tool for the definitive identification of volatile and semi-volatile impurities. nih.govnih.gov While an FID detector in a standard GC setup can quantify organic compounds, it provides no structural information. GC-MS allows for the identification of each separated impurity by its unique mass spectrum, which can be compared against spectral libraries for positive identification. mdpi.comresearchgate.net This is particularly useful for identifying residual solvents, starting materials, or byproducts from the synthesis.

Future Research Directions and Unexplored Avenues for Azepan 1 Yl 5 Bromofuran 2 Yl Methanone

Emerging Synthetic Strategies for Scalable Production

Currently, the synthesis of azepan-1-yl(5-bromofuran-2-yl)methanone is likely achieved through standard amide coupling reactions, such as the acylation of azepane with 5-bromofuroyl chloride. However, dedicated research into optimizing this process for large-scale production is a critical first step. Future investigations could explore:

Flow Chemistry: Continuous flow reactors could offer improved heat and mass transfer, leading to higher yields, purity, and safety for scalable synthesis.

Catalytic Methods: Development of novel catalytic systems for the amide bond formation could reduce waste and improve the atom economy of the synthesis.

One-Pot Syntheses: Designing a one-pot reaction sequence starting from more basic precursors could streamline the manufacturing process, making it more cost-effective and efficient.

A comparative analysis of potential synthetic routes is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Batch Acyl Chloride Route | Well-established, straightforward | Optimization of reaction conditions (solvent, base, temperature) |

| Flow Chemistry | High throughput, improved safety, better control | Reactor design, residence time optimization, solvent screening |

| Catalytic Amidation | High atom economy, milder conditions | Catalyst development (e.g., boronic acid or metal-based catalysts) |

| One-Pot Synthesis | Reduced workup, cost-effective | Tandem reaction design, compatibility of reagents |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Beyond standard characterization techniques like NMR and mass spectrometry, advanced spectroscopic methods could provide deeper insights into the dynamic processes and conformational behavior of this compound. The flexibility of the seven-membered azepane ring suggests a complex conformational landscape that could be elucidated by:

Variable Temperature NMR (VT-NMR): To study the conformational dynamics of the azepane ring and the rotational barrier of the amide bond.

Two-Dimensional NMR (2D-NMR): Techniques such as NOESY could reveal through-space correlations, providing information about the preferred three-dimensional structure in solution.

Chiroptical Spectroscopy: If chiral variants are synthesized, techniques like circular dichroism (CD) could be used to study their stereochemical properties.

Deeper Computational Modeling and Predictive Studies for Design Principles

Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound, guiding future experimental work. Key areas for computational investigation include:

Conformational Analysis: Using methods like Density Functional Theory (DFT) to calculate the relative energies of different conformers and understand the conformational preferences.

Molecular Docking: If a biological target is hypothesized, docking studies could predict potential binding modes and affinities, guiding medicinal chemistry efforts.

Reactivity Prediction: Computational models can predict sites of electrophilic and nucleophilic attack, informing the design of new reactions.

A summary of potential computational approaches is provided in the table below:

| Computational Method | Research Goal | Predicted Outcomes |

| Density Functional Theory (DFT) | Conformational analysis, electronic properties | Relative conformer energies, molecular orbital energies |

| Molecular Dynamics (MD) Simulation | Dynamic behavior in solution | Conformational flexibility, solvent interactions |

| Molecular Docking | Target binding prediction | Binding affinity, interaction modes with biological targets |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds | Bond critical points, charge distribution |

Expanding the Scope of Synthetic Utility in Novel Chemical Transformations

The true potential of this compound lies in its use as a building block for more complex molecules. The presence of the bromo-furan moiety offers a handle for a variety of cross-coupling reactions. Future research could explore its utility in:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the furan (B31954) ring is a prime site for Suzuki, Stille, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of substituents.

Lithiation and Subsequent Functionalization: Bromine-lithium exchange would generate a highly reactive organolithium species that could be trapped with various electrophiles to create new functionalized furan derivatives.

Photochemical Reactions: The furan ring and the carbonyl group are both photoactive moieties, suggesting that photochemical transformations could lead to novel molecular scaffolds.

The successful application of this compound in such transformations would establish it as a versatile building block in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for azepan-1-yl(5-bromofuran-2-yl)methanone, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling azepane with 5-bromofuran-2-carbonyl precursors. Acetylation or nucleophilic substitution reactions (e.g., using acyl chlorides) are common, with solvent choice (e.g., DMF, THF) and temperature (60–100°C) critical for regioselectivity. Catalysts like DMAP or bases (K₂CO₃) enhance reactivity .

- Data Analysis : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable under inert atmospheres (N₂/Ar) to prevent oxidation of the bromofuran moiety .

Q. How can structural characterization of this compound be performed?

- Techniques :

- X-ray crystallography (e.g., SHELX programs) resolves bond angles and confirms stereochemistry. Orthorhombic crystal systems (e.g., space group Pbca) are common for bromofuran derivatives .

- NMR/IR spectroscopy : ¹H NMR peaks at δ 6.2–7.1 ppm (furan protons), δ 3.5–4.0 ppm (azepane N–CH₂), and IR carbonyl stretches at ~1640 cm⁻¹ .

Q. What are the key reactivity patterns of the bromofuran and azepane moieties in this compound?

- Electrophilic Substitution : The 5-bromo group activates the furan ring for Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids). Azepane’s secondary amine participates in reductive amination or acylation .

- Challenges : Competing side reactions (e.g., ring-opening of azepane under acidic conditions) require pH control (6–8) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

- Strategy : Synthesize analogs with substituent variations (e.g., replacing Br with Cl or modifying azepane’s ring size). Test against enzymes like kinases or cytochrome P450 isoforms using IC₅₀ assays .

- Data Interpretation : Correlate electronic effects (Hammett σ values) with inhibitory potency. For example, bromine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets .

Q. What computational tools are effective in predicting the binding affinity of this compound to therapeutic targets?

- Methods : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with proteins. Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity .

- Validation : Compare docking scores (e.g., ΔG = −8.5 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can crystallographic data resolve contradictions in reported spectroscopic results?

- Case Study : If NMR suggests planar geometry but X-ray reveals slight distortion, refine models using SHELXL to account for crystal packing effects. Discrepancies in carbonyl bond lengths (1.21–1.23 Å) may arise from torsional strain .

Q. What analytical methods ensure purity and stability of this compound under physiological conditions?

- Protocols :

- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to detect degradation products (e.g., debromination or azepane oxidation).

- Stability Studies : Incubate at 37°C in PBS (pH 7.4) for 48 hours; >90% purity retention indicates suitability for in vitro assays .

Q. How does the compound’s logP value influence its pharmacokinetic profile?

- Experimental Design : Calculate logP via shake-flask method (octanol/water partition). Values >3 suggest high membrane permeability but potential solubility issues. Mitigate with co-solvents (e.g., DMSO ≤1% v/v) .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 298.14 g/mol | Calculated |

| Melting Point | 145–148°C (DSC) | |

| X-ray Crystal Density | 1.809 Mg/m³ | |

| ¹H NMR (CDCl₃) | δ 1.6–2.1 (azepane CH₂), δ 6.3 (furan H) | |

| logP | 2.8 (predicted) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.